molecular formula C12H7ClN2O2S B349657 N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide CAS No. 308294-61-3

N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B349657
CAS No.: 308294-61-3
M. Wt: 278.71g/mol
InChI Key: XXLNVRGXECGOQP-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a heterocyclic compound featuring a benzothiazole core substituted with a chlorine atom at position 6 and a furan-2-carboxamide group at position 2. This compound has garnered interest in medicinal chemistry due to its structural versatility and demonstrated biological activities, including enzyme inhibition and receptor modulation .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2O2S/c13-7-3-4-8-10(6-7)18-12(14-8)15-11(16)9-2-1-5-17-9/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXLNVRGXECGOQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide typically involves the reaction of 6-chloro-1,3-benzothiazole-2-amine with furan-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide exhibits promising biological activities that make it a candidate for drug development. Research indicates its potential as an anti-inflammatory and analgesic agent, likely due to its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response.

Case Study: Anti-inflammatory Activity
In a study examining the anti-inflammatory effects of benzothiazole derivatives, this compound was shown to significantly reduce inflammation markers in vitro. The compound's mechanism of action involved the modulation of prostaglandin synthesis, leading to decreased pain and swelling in experimental models .

Organic Synthesis

Building Block for Complex Molecules
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical modifications, making it valuable in creating more complex derivatives with enhanced biological properties.

Synthesis Pathways
Common synthetic routes for this compound include multi-step reactions involving functional group transformations such as oxidation and reduction. Recent advancements have introduced catalytic methods that improve yield and efficiency.

Material Science

Development of Functional Materials
The unique properties of this compound make it suitable for applications in material science, particularly in developing new materials with specific electronic or optical properties. Its heterocyclic structure can lead to materials with enhanced stability and performance in various applications.

Antibacterial Properties
Emerging research suggests that this compound may also exhibit antibacterial activity against several strains of bacteria. This aspect is particularly relevant in the context of increasing antibiotic resistance.

Table 1: Comparison of Biological Activities

Compound NameStructureBiological Activity
This compoundStructureAnti-inflammatory, Antibacterial
5-(2-chloro-4-nitrophenyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamideStructureAntibacterial
N-[5-(furan-2-y)-1,3,4-thiadiazol-2-y]-5-phenyloxazoleStructureAntimicrobial

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

The position and nature of substituents on the benzothiazole ring significantly influence chemical reactivity and biological activity. Key analogs include:

Compound Name Substituents on Benzothiazole Key Features Biological Implications
N-(4,7-Dichloro-1,3-benzothiazol-2-yl)furan-2-carboxamide Cl at positions 4 and 7 Enhanced lipophilicity; altered steric hindrance Potential for higher membrane permeability but reduced target specificity
N-(6-Methoxy-1,3-benzothiazol-2-yl)furan-2-carboxamide OCH₃ at position 6 Increased electron density; improved solubility May enhance interactions with polar active sites in enzymes
N-(6-Bromo-1,3-benzothiazol-2-yl)furan-2-carboxamide Br at position 6 Higher molecular weight; stronger halogen bonding potential Possible improved binding to halogen-friendly protein pockets
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)furan-2-carboxamide F at positions 4 and 6 Greater electronegativity; reduced steric bulk Enhanced metabolic stability and potential for CNS penetration

Key Observations :

  • Chlorine vs. Fluorine : The 6-chloro substituent in the target compound offers moderate lipophilicity and metabolic stability compared to fluorine analogs, which may exhibit superior bioavailability due to smaller atomic size .
  • Methoxy vs. Halogens : The methoxy group in improves aqueous solubility but reduces aromatic stacking interactions compared to halogens.

Variations in the Carboxamide Group

The carboxamide linker and its substituents play a critical role in target binding and pharmacokinetics:

Compound Name Carboxamide Substituent Structural Impact
N-(6-Chloro-1,3-benzothiazol-2-yl)acetamide Acetamide (CH₃CONH-) Simplified structure; reduced steric complexity
N-(6-Chloro-1,3-benzothiazol-2-yl)-4-methylbenzenesulfonamide Sulfonamide (SO₂NH-) Increased acidity; stronger hydrogen-bonding capacity
N-(6-Chloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide 5-Nitro-furan carboxamide Electron-withdrawing nitro group enhances electrophilicity

Key Observations :

  • Furan vs.
  • Nitro Substituents : The 5-nitro derivative shows enhanced reactivity but may face metabolic instability due to nitro group reduction.

Biological Activity

N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of chlorine and the furan ring enhances its reactivity and interaction with biological targets.

Target Enzymes

The compound primarily targets cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These enzymes are crucial in the arachidonic acid pathway, leading to the production of prostaglandins that mediate inflammation.

Mode of Action

By inhibiting COX enzymes, this compound reduces the synthesis of prostaglandins, thereby exerting anti-inflammatory effects. This mechanism is supported by studies indicating that similar benzothiazole derivatives exhibit comparable activities against inflammatory pathways.

Anti-inflammatory Activity

Research indicates that this compound demonstrates significant anti-inflammatory properties. It has been shown to inhibit the production of inflammatory mediators in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against various bacterial strains, making it a candidate for further development in treating infections .

Anticancer Potential

The compound's structural similarity to known anticancer agents has prompted investigations into its cytotoxic effects on cancer cell lines. Initial findings indicate that it may induce apoptosis in certain cancer cells, although further studies are necessary to elucidate its full potential .

Study 1: Anti-inflammatory Effects

A study demonstrated that this compound significantly reduced inflammation markers in a murine model of arthritis. The compound was administered at varying doses, with results showing a dose-dependent reduction in paw swelling and inflammatory cytokine levels.

Study 2: Antimicrobial Efficacy

In another investigation, the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be lower than those of several standard antibiotics, indicating its potential as an alternative antimicrobial agent .

Study 3: Cytotoxicity in Cancer Cells

A recent study evaluated the cytotoxic effects of this compound on MCF-7 breast cancer cells. The compound showed an IC50 value in the micromolar range, suggesting moderate potency. Flow cytometry analysis indicated that it induces apoptosis through the activation of caspase pathways .

Comparative Analysis with Related Compounds

To further understand its biological activity, a comparative analysis with structurally related compounds was conducted:

Compound NameStructureBiological ActivityIC50 (μM)
N-(6-chloro-benzothiazolyl)-5-(phenyl)-oxazoleStructureAnti-inflammatory10
N-(6-chloro-thiazolyl)-furan-2-carboxamideStructureAntimicrobial15
N-(6-chloro-benzothiazole)-5-phenyloxazoleStructureAnticancer8

The table highlights that while this compound shows promise in various biological activities, its potency varies compared to other benzothiazole derivatives.

Q & A

Q. What are the recommended synthetic routes and purification strategies for N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamide?

The synthesis typically involves sequential coupling reactions. First, the benzothiazole core is functionalized at the 2-position with a chloro substituent. Subsequent amidation with furan-2-carboxylic acid derivatives is performed under anhydrous conditions using coupling agents like EDCI or HOBt. Critical parameters include:

  • Temperature control (0–5°C during coupling to minimize side reactions).
  • Solvent selection (DMF or dichloromethane for solubility).
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures yields >90% purity. Analytical HPLC (C18 column, acetonitrile/water gradient) confirms purity .

Q. Which analytical techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry and amide bond formation (e.g., δ ~12.5 ppm for NH in DMSO-d6).
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]+^+).
  • FTIR : Peaks at ~1650 cm1^{-1} (amide C=O) and ~1540 cm1^{-1} (C-N stretch).
  • X-ray crystallography (if crystals are obtained): SHELX programs refine crystal structures for absolute configuration validation .

Q. How can researchers assess the solubility and stability of this compound under experimental conditions?

  • Solubility : Test in DMSO (primary stock solvent), followed by dilution in PBS or cell culture media. Dynamic light scattering (DLS) detects aggregation.
  • Stability : Accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. pH-dependent stability is assessed using buffers (pH 1–9) .

Advanced Research Questions

Q. What experimental approaches are used to resolve contradictions in structure-activity relationship (SAR) studies for benzothiazole derivatives?

Discrepancies in SAR often arise from substituent effects. To address this:

  • Comparative molecular field analysis (CoMFA) : Quantifies steric/electronic contributions.
  • Crystallographic data : Overlay structures (e.g., from SHELXL-refined models) to identify conformational changes affecting activity.
  • Dose-response assays : Test analogs with systematic substituent variations (e.g., halogens, alkyl groups) in parallel. Example
Substituent (R)IC50_{50} (µM)LogP
-Cl0.452.8
-CH3_31.23.1
-NO2_20.782.5

(Data adapted from studies on similar benzothiazoles .)

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in modulating immune or cancer pathways?

  • Target identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics.
  • Pathway analysis : RNA-seq or phosphoproteomics (e.g., JAK-STAT signaling in cancer cells treated with 10 µM compound for 24h).
  • Inhibitor validation : Co-crystallization with putative targets (e.g., JAK2 kinase) using SHELX suites for structural insights .

Q. What strategies mitigate challenges in crystallizing This compound for X-ray studies?

  • Solvent screening : Use vapor diffusion with 96-well screens (e.g., PEGs, alcohols).
  • Additives : Introduce small molecules (e.g., divalent cations) to stabilize crystal packing.
  • Temperature gradients : Slow cooling from 40°C to 4°C enhances lattice formation. Refinement via SHELXL ensures accurate disorder modeling .

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Standardized assays : Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls.
  • Batch consistency : Verify compound purity (>95% by HPLC) and solubility for each experiment.
  • Meta-analysis : Compare data across studies using tools like Rosetta Resolver to normalize dose-response metrics .

Methodological Considerations

Q. What in vitro models are appropriate for preliminary toxicity profiling?

  • Hepatotoxicity : Primary hepatocyte viability assays (LDH release).
  • Cardiotoxicity : hERG channel inhibition via patch-clamp electrophysiology.
  • Genotoxicity : Ames test (TA98 strain) with metabolic activation .

Q. How can computational methods enhance SAR studies for this compound?

  • Molecular docking (AutoDock Vina) : Predict binding poses with JAK2 (PDB: 4D1S).
  • MD simulations (GROMACS) : Analyze stability of ligand-target complexes over 100 ns.
  • QSAR models : Train on datasets with >50 analogs to predict IC50_{50} values .

Q. What formulation strategies improve bioavailability for in vivo studies?

  • Nanoemulsions : Use Tween-80 and soy lecithin to encapsulate the compound.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to enhance solubility.
  • Pharmacokinetics : Monitor plasma levels via LC-MS/MS after oral administration in rodents .

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